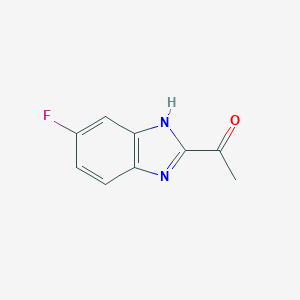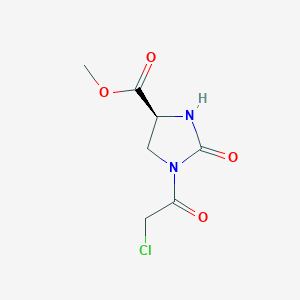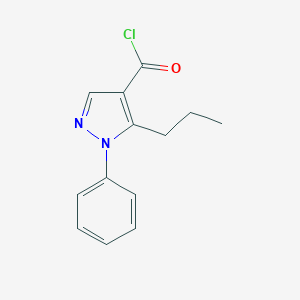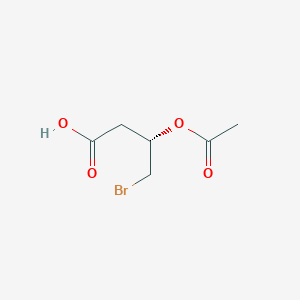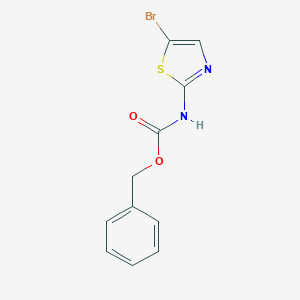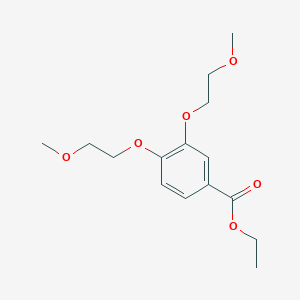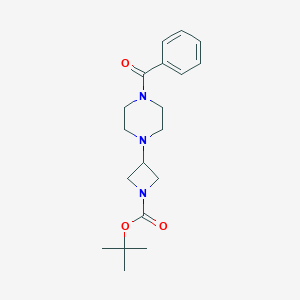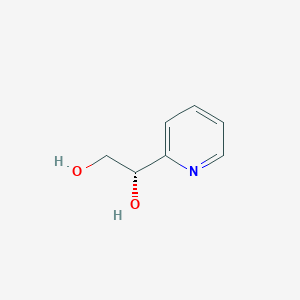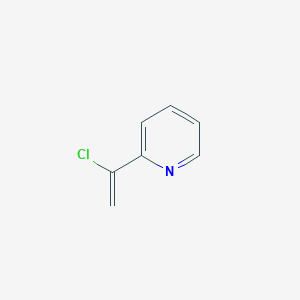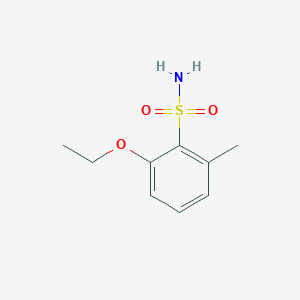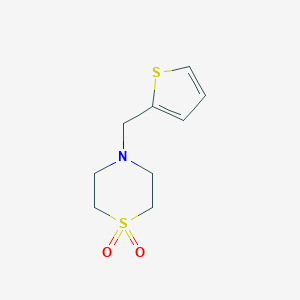
4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione is a heterocyclic compound that contains a thiazine ring fused with a thiophene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione typically involves the following steps:
Formation of the Thiazine Ring: The thiazine ring can be synthesized through the cyclization of appropriate precursors such as 2-aminothiophenol and α-haloketones under basic conditions.
Introduction of the Thiophene Moiety: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated thiazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene moiety or the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
作用机制
The mechanism of action of 4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity and influencing cellular signaling pathways.
Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, and membrane integrity.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds containing a thiazole ring, such as thiamine (vitamin B1) and sulfathiazole.
Thiophene Derivatives: Compounds containing a thiophene ring, such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene.
Uniqueness
4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione is unique due to its fused thiazine-thiophene structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiazole and thiophene derivatives, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
4-(thiophen-2-ylmethyl)-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c11-14(12)6-3-10(4-7-14)8-9-2-1-5-13-9/h1-2,5H,3-4,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGDTPOQUVGNBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380445 |
Source


|
| Record name | 4-[(Thiophen-2-yl)methyl]-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-91-1 |
Source


|
| Record name | 4-[(Thiophen-2-yl)methyl]-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B68698.png)
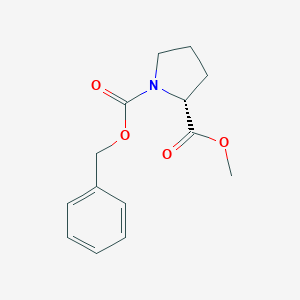
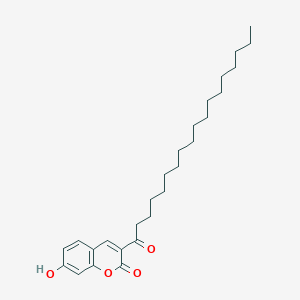
![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)
